molecular formula C9H10BrNO B8813720 6-Bromochroman-3-amine

6-Bromochroman-3-amine

Cat. No.: B8813720
M. Wt: 228.09 g/mol
InChI Key: BUFGYKCIZBYJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromochroman-3-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

6-bromo-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2

InChI Key

BUFGYKCIZBYJSH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-chroman-3-ylamine was prepared according to the literature procedure described by Andersson, B. R. et al. WO9012795. Thus, a mixture of 5-bromosalicylaldehyde (9.5 g, 47 mmol), di-n-butylammonium chloride (3.8 g, 23 mmol), and 2-nitroethanol (6.8 g, 75 mmol) in amyl acetate (60 mL) was heated at reflux for 3 hours with a Dean-Stark apparatus under nitrogen atmosphere. The solvent was removed in vacuo and the product was dissolved in CH2Cl2 (280 mL) followed by the addition of NaCNBH3 (9.6 g, 150 mmol). The mixture was stirred for 30 minutes and water (100 mL) was added to quench the reaction. The organic layer was separated and the aqueous layer was extracted with CH2Cl2 (50 mL×3). The combined organic layers were washed with brine, dried (Na2SO4), and concentrated in vacuo. The crude product was chromatographed on silica gel by eluting with 1:1 hexane/CH2Cl2 to give 4.4 g (40%) of pure 6-bromo-3-nitro-chroman as a light yellow solid. 1H NMR (300 MHz, CDCl3): δ 7.18 (m, 2H), 6.68 (d, J=8.4 Hz, 1H), 4.88 (m, 1H), 4.62 (m, 1H), 4.32 (m, 1H), 4.47 (m, 1H), 3.28 (dd, J=17.4, 6.0 Hz, 1H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-3-nitro-chroman (2.18 g, 8.4 mmol) in glacial acetic acid (150 mL) was added zinc dust (11 g, 170 mmol). The mixture was heated to 100° C. for 20 min. The zinc dust was filtered off and washed with CH2Cl2. The solvent was evaporated in vacuo and the residue partitioned between 1N aqueous HCl (40 mL) and CH2Cl2 (40 mL). The aqueous phase was separated and its pH was adjusted to 11 with 2N NaOH, which was then extracted with CH2Cl2 (50 mL×3). The combined organic phase was dried (Na2SO4) and concentrated in vacuo to give 1.2 g (63%) of 6-bromo-chroman-3-ylamine as a brown solid. 1H NMR (300 MHz, CDCl3): δ 7.13 (m, 2H), 6.63 (d, J=7.8Hz, 1H), 4.05 (d, J=10.2Hz, 1H), 3.74 (dd, J=1.5, 6.6 Hz, 1H), 3.31 (br.s, 1H), 2.94 (dd, J=16.2, 6.9 Hz, 1H), 1.35 (br.s, 2H).
Name
6-bromo-3-nitro-chroman
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step One

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